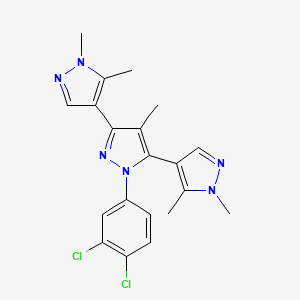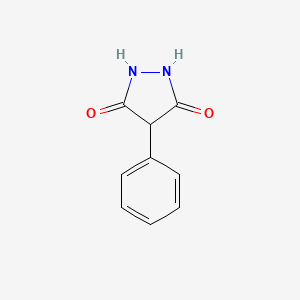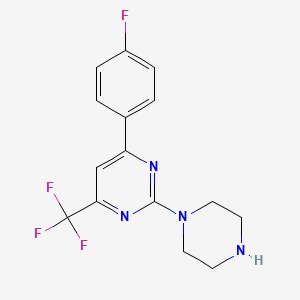
4-(4-Fluorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, and a trifluoromethyl group attached to a pyrimidine core. The unique structural features of this compound make it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as 4-fluorobenzaldehyde and piperazine, under controlled conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a suitable catalyst.
Final Assembly: The final step involves coupling the fluorophenyl group with the pyrimidine core, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce de-fluorinated compounds.
Scientific Research Applications
4-(4-Fluorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)piperazine: Shares the fluorophenyl and piperazine moieties but lacks the trifluoromethyl group.
2-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine: Contains the piperazine and trifluoromethyl groups but lacks the fluorophenyl group.
4-(4-Fluorophenyl)-2-(piperazin-1-yl)pyrimidine: Similar structure but without the trifluoromethyl group.
Uniqueness
The presence of both the trifluoromethyl group and the fluorophenyl group in 4-(4-Fluorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine imparts unique chemical and biological properties
Properties
Molecular Formula |
C15H14F4N4 |
|---|---|
Molecular Weight |
326.29 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C15H14F4N4/c16-11-3-1-10(2-4-11)12-9-13(15(17,18)19)22-14(21-12)23-7-5-20-6-8-23/h1-4,9,20H,5-8H2 |
InChI Key |
ODEILBQFQVHZMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11,13-dimethyl-4-[2-(4-methylphenyl)cyclopropyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10911531.png)
![(4Z)-5-methyl-4-{[(2-methyl-1H-benzimidazol-5-yl)amino]methylidene}-2-(naphthalen-1-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10911545.png)
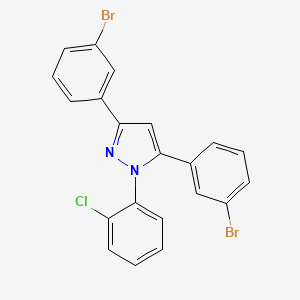
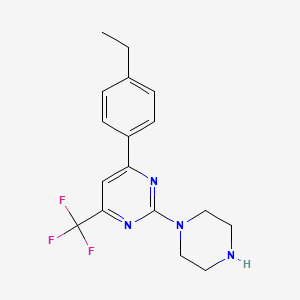
![1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B10911574.png)


![(2E)-3-(4-methoxyphenyl)-N-{1-[(4-methoxyphenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylprop-2-enamide](/img/structure/B10911590.png)
![methyl 5-{[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate](/img/structure/B10911603.png)
![N-benzyl-3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10911605.png)
![1-[2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B10911615.png)
![ethyl {3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}acetate](/img/structure/B10911620.png)
